N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorobenzyl group, an isopropyl group, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the intermediate and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone moiety, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a tool in biological studies to understand the mechanisms of action of related molecules.
Materials Science: It may be explored for its properties in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICNJXPFOXEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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